4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Overview
Description
4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H9ClN2O2 This compound is characterized by a pyrazole ring substituted with a chlorine atom at the 4-position, a methyl group at the 1-position, and a propyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with propyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a DAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress. This interaction involves the formation of hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 4-Chloro-5-ethyl-2-methyl-3-pyrazolecarboxylic acid
Comparison: 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesFor example, the presence of the propyl group at the 3-position may enhance its lipophilicity and membrane permeability, making it more effective in certain biological contexts .
Properties
IUPAC Name |
4-chloro-2-methyl-5-propylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-4-5-6(9)7(8(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCASQFHYPGEADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1Cl)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564099 | |
Record name | 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128537-49-5 | |
Record name | 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128537-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.